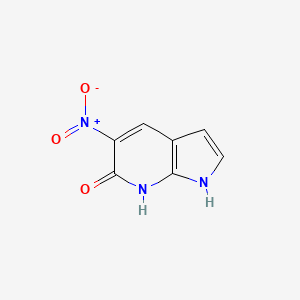

6-Hydroxy-5-nitro-7-azaindole

説明

Structure

3D Structure

特性

IUPAC Name |

5-nitro-1,7-dihydropyrrolo[2,3-b]pyridin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O3/c11-7-5(10(12)13)3-4-1-2-8-6(4)9-7/h1-3H,(H2,8,9,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OENBTZBFXDVECG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C1C=C(C(=O)N2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101218546 | |

| Record name | 6H-Pyrrolo[2,3-b]pyridin-6-one, 1,7-dihydro-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101218546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260385-40-7 | |

| Record name | 6H-Pyrrolo[2,3-b]pyridin-6-one, 1,7-dihydro-5-nitro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1260385-40-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6H-Pyrrolo[2,3-b]pyridin-6-one, 1,7-dihydro-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101218546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization Strategies for 6 Hydroxy 5 Nitro 7 Azaindole

Reactivity of the Hydroxyl Group (e.g., Etherification, Esterification)

The hydroxyl group at the C-6 position of the 7-azaindole (B17877) core behaves as a typical phenolic hydroxyl group, albeit with its reactivity modulated by the electronic effects of the fused heterocyclic system and the adjacent electron-withdrawing nitro group. This functionality is a prime site for derivatization through reactions such as etherification and esterification.

Etherification: The hydroxyl group can be converted to an ether via Williamson ether synthesis. Deprotonation with a suitable base (e.g., sodium hydride, potassium carbonate) generates a phenoxide ion, which then acts as a nucleophile to displace a halide from an alkyl halide, yielding the corresponding ether. The reaction conditions can be tailored based on the reactivity of the alkylating agent.

Esterification: Ester derivatives can be readily formed through the reaction of the hydroxyl group with acylating agents. This can be achieved using acid chlorides or anhydrides in the presence of a base (e.g., pyridine (B92270), triethylamine) to neutralize the acid byproduct. Alternatively, Fischer esterification conditions, involving reaction with a carboxylic acid in the presence of a strong acid catalyst, can be employed.

These modifications of the hydroxyl group are crucial for altering the molecule's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity.

| Reaction Type | Reagents | Product Type |

| Etherification | Alkyl halide (R-X), Base (e.g., K₂CO₃, NaH) | 6-Alkoxy-5-nitro-7-azaindole |

| Esterification | Acyl chloride (RCOCl) or Anhydride (B1165640) ((RCO)₂O), Base | 6-Acyloxy-5-nitro-7-azaindole |

Reactions Involving the Nitro Group (e.g., Reduction to Amine, Nucleophilic Aromatic Substitution)

The nitro group at the C-5 position profoundly influences the molecule's reactivity, primarily by acting as a strong electron-withdrawing group and as a functional handle for further transformations.

Reduction to Amine: One of the most significant reactions of the nitro group is its reduction to a primary amine. This transformation is fundamental for introducing a versatile amino group, which can then participate in a vast array of subsequent reactions (e.g., amide formation, diazotization, reductive amination). A variety of reducing agents can accomplish this transformation, with the choice of reagent depending on the presence of other sensitive functional groups in the molecule. researchgate.netwikipedia.orgcommonorganicchemistry.com The corresponding 5-amino derivative can be prepared from 5-nitro-7-azaindole, a closely related precursor. researchgate.net

| Reagent/System | Conditions | Key Features |

| H₂ / Pd/C | Catalytic hydrogenation | Highly efficient, but may reduce other functional groups. commonorganicchemistry.com |

| Iron (Fe) in Acetic Acid | Acidic conditions | Mild, cost-effective, and tolerates many functional groups. commonorganicchemistry.com |

| Tin(II) Chloride (SnCl₂) | Acidic or neutral conditions | Chemoselective reduction, tolerates reducible groups like halides. wikipedia.org |

| Raney Nickel | Catalytic hydrogenation | Useful when dehalogenation is a concern. commonorganicchemistry.com |

| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous or alcoholic solvent | Mild conditions, often used for selective reductions. wikipedia.org |

Nucleophilic Aromatic Substitution (SNAr): The strong electron-withdrawing nature of the nitro group activates the aromatic ring toward nucleophilic attack. libretexts.orgmdpi.com Specifically, a nitro group can stabilize the negative charge of the intermediate Meisenheimer complex when it is positioned ortho or para to the site of substitution. libretexts.org In 6-hydroxy-5-nitro-7-azaindole, the 5-nitro group is ortho to the C-6 position. If the hydroxyl group were converted into a better leaving group (e.g., a tosylate or triflate), this position would become highly activated for displacement by various nucleophiles.

Electrophilic Aromatic Substitution on the 7-Azaindole Core

The 7-azaindole nucleus possesses a reactivity pattern in electrophilic aromatic substitution (EAS) that is analogous to that of indole (B1671886). The pyrrole (B145914) ring is significantly more electron-rich than the pyridine ring, directing electrophiles to attack the five-membered ring. The position of highest electron density and the most common site for electrophilic attack is the C-3 position. nih.govacs.orgrsc.org

The presence of the substituents on the pyridine ring modifies this inherent reactivity. The C-6 hydroxyl group is an activating, ortho-, para-directing group, which would further enhance the reactivity of the pyrrole ring. Conversely, the C-5 nitro group is a strong deactivating group. The net effect is a highly controlled reactivity profile, with the C-3 position remaining the most probable site for substitution. For instance, the closely related 5-nitro-7-azaindole undergoes electrophilic bromination with N-bromosuccinimide (NBS) exclusively at the C-3 position. researchgate.net

| Reaction | Reagent | Position of Substitution |

| Bromination | N-Bromosuccinimide (NBS) | C-3 |

| Iodination | N-Iodosuccinimide (NIS) | C-3 |

| Nitration | HNO₃ / H₂SO₄ | C-3 (under controlled conditions) |

| Friedel-Crafts Acylation | Acyl chloride / Lewis Acid (e.g., AlCl₃) | C-3 |

Nucleophilic Substitution Reactions on the 7-Azaindole Core

The pyridine ring of the 7-azaindole system is inherently electron-deficient and thus susceptible to nucleophilic substitution, particularly at the C-4 and C-6 positions. This reactivity can be enhanced by the presence of a good leaving group (such as a halide) at these positions and is further activated by the electron-withdrawing nitro group at C-5. enamine.net While the subject molecule has a hydroxyl group at C-6, this position could be made susceptible to nucleophilic substitution by prior conversion to a sulfonate ester (e.g., tosylate, mesylate), which are excellent leaving groups.

Another strategy involves the formation of the 7-azaindole N-oxide. Oxidation of the pyridine nitrogen (N-7) activates the C-6 position to nucleophilic attack, a strategy that has been used to introduce a variety of substituents. researchgate.netresearchgate.net

Metal-Catalyzed Coupling Reactions for Further Derivatization

Metal-catalyzed cross-coupling reactions are powerful tools for the derivatization of heterocyclic systems, including 7-azaindoles. nih.govmdpi.com These reactions typically require a halide or triflate functional group on the azaindole core to serve as the electrophilic partner. By introducing a halogen, for example at the C-3 position via electrophilic halogenation, or at other positions on the pyridine ring through synthesis, the this compound scaffold can be elaborated using a variety of coupling methodologies.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron reagent with a halide, enabling the formation of C-C bonds to introduce aryl or vinyl substituents. acs.orgresearchgate.netnih.gov This method has been used to prepare 3,5-diarylated-7-azaindoles from the corresponding di-halogenated precursors. nih.gov

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper species, to form C-C bonds and introduce alkynyl moieties. beilstein-journals.orgresearchgate.netresearchgate.netunl.pt

Heck Coupling: This reaction forms a C-C bond between an alkene and an aryl halide. atlanchimpharma.com

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms C-N bonds by coupling an amine with an aryl halide, providing a direct route to amino-substituted azaindoles. nih.govmit.edu

| Coupling Reaction | Reagents | Bond Formed | Introduced Group |

| Suzuki-Miyaura | Arylboronic acid, Pd catalyst, Base | C-C | Aryl, Vinyl |

| Sonogashira | Terminal alkyne, Pd/Cu catalysts, Base | C-C | Alkynyl |

| Heck | Alkene, Pd catalyst, Base | C-C | Alkenyl |

| Buchwald-Hartwig | Amine, Pd catalyst, Base | C-N | Amino |

N-Alkylation and N-Protection Strategies

The nitrogen atom of the pyrrole ring (N-1) is nucleophilic and possesses an acidic proton. It can be readily alkylated or, more commonly, protected with a suitable protecting group. N-protection is often a critical step in a synthetic sequence to prevent unwanted side reactions during subsequent transformations, such as metalation or electrophilic substitution. researchgate.netnih.gov

The choice of protecting group is crucial and depends on its stability to the reaction conditions of the subsequent steps and the ease of its eventual removal. Common protecting groups for the 7-azaindole nitrogen include sulfonyl groups, carbamates, and silyl (B83357) ethers.

| Protecting Group | Abbreviation | Introduction Reagent | Key Features |

| Benzenesulfonyl | Bs | Benzenesulfonyl chloride | Stable to many conditions, removed with base. nih.gov |

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate | Commonly used, removed with acid (e.g., TFA). researchgate.net |

| (2-(Trimethylsilyl)ethoxy)methyl | SEM | SEM-Cl | Stable to a wide range of conditions, removed with fluoride (B91410) ions. researchgate.net |

| Triisopropylsilyl | TIPS | TIPS-Cl | A bulky group used for steric blocking, removed with fluoride ions. nih.gov |

Advanced Spectroscopic and Computational Investigations of 6 Hydroxy 5 Nitro 7 Azaindole

Structural Elucidation via Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise atomic connectivity and chemical environment of a molecule. For 6-Hydroxy-5-nitro-7-azaindole, both ¹H and ¹³C NMR would provide critical data for structural confirmation.

The expected ¹H NMR spectrum would show distinct signals for the aromatic protons and the protons of the hydroxyl and amine groups. The protons on the pyrrole (B145914) and pyridine (B92270) rings of the 7-azaindole (B17877) core would exhibit chemical shifts influenced by the strongly electron-withdrawing nitro (-NO₂) group and the electron-donating hydroxyl (-OH) group. The -NO₂ group at the C5 position is expected to deshield adjacent protons, causing them to resonate at a lower field (higher ppm). Conversely, the -OH group at C6 would shield nearby protons, shifting their signals to a higher field (lower ppm). The N-H proton of the pyrrole ring typically appears as a broad singlet at a significant downfield shift.

In the ¹³C NMR spectrum, the carbon atoms directly attached to the nitrogen and oxygen atoms would show characteristic chemical shifts. The carbon (C5) bonded to the nitro group would be significantly deshielded, appearing at a lower field, while the carbon (C6) attached to the hydroxyl group would also be deshielded, though the effect is different from that of the nitro group. The remaining carbon signals would provide a complete map of the molecule's carbon framework.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on the parent 7-azaindole structure and known substituent effects.

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| N1-H | 11.0 - 12.5 | - |

| C2-H | 7.5 - 7.8 | 125 - 130 |

| C3-H | 6.5 - 6.8 | 100 - 105 |

| C4-H | 8.0 - 8.3 | 115 - 120 |

| C5 | - | 140 - 145 |

| C6 | - | 150 - 155 |

| C6-OH | 9.0 - 10.0 | - |

| C3a | - | 145 - 150 |

| C7a | - | 148 - 153 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₇H₅N₃O₃), the calculated exact mass is 179.0331 g/mol . HRMS analysis would be expected to yield a measured mass that matches this theoretical value to within a few parts per million (ppm), unequivocally confirming the molecular formula.

Furthermore, tandem mass spectrometry (MS/MS) experiments would reveal the molecule's fragmentation pattern, offering valuable structural insights. Upon ionization, the molecular ion ([M]+•) would undergo characteristic fragmentation reactions. Common fragmentation pathways for nitroaromatic compounds involve the loss of the nitro group (NO₂, 46 Da) or a nitro radical (•NO₂, 46 Da), as well as the loss of nitric oxide (NO, 30 Da). The presence of the hydroxyl group would likely lead to the loss of a hydroxyl radical (•OH, 17 Da) or water (H₂O, 18 Da) in certain fragmentation pathways. The azaindole ring itself can undergo cleavage, leading to the loss of HCN (27 Da).

Predicted HRMS Fragments for this compound

| Fragment Ion | Description | Predicted m/z |

| [C₇H₅N₃O₃]⁺ | Molecular Ion | 179.0331 |

| [C₇H₅N₂O]⁺ | Loss of NO₂ | 133.0402 |

| [C₇H₄N₃O₂]⁺ | Loss of H from OH | 178.0253 |

| [C₇H₄N₂O₃]⁺ | Loss of H from NH | 178.0253 |

| [C₇H₅N₃O₂]⁺ | Loss of O from NO₂ | 163.0382 |

| [C₆H₄N₂O₃]⁺ | Loss of HCN | 152.0198 |

Vibrational Spectroscopy (e.g., IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing its vibrational modes. These two techniques are complementary, as some vibrational modes may be strong in IR and weak in Raman, and vice versa. nih.govsepscience.com

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the various functional groups. A broad band in the 3200–3500 cm⁻¹ region would correspond to the O-H stretching vibration of the hydroxyl group, likely broadened by hydrogen bonding. The N-H stretching of the pyrrole ring would appear in a similar region, typically around 3100–3300 cm⁻¹. The most indicative peaks for the nitro group are its asymmetric and symmetric stretching vibrations, which are expected to appear near 1500–1550 cm⁻¹ and 1300–1350 cm⁻¹, respectively. The aromatic C=C and C=N stretching vibrations of the bicyclic core would produce a series of sharp bands in the 1400–1650 cm⁻¹ fingerprint region. nih.govnih.gov

The Raman spectrum would also show these vibrations, but with different relative intensities. Aromatic ring vibrations are often strong in Raman, providing clear signals for the azaindole skeleton.

Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

| O-H Stretch | Hydroxyl | 3200 - 3500 | Strong, Broad | Weak |

| N-H Stretch | Pyrrole | 3100 - 3300 | Medium, Broad | Weak |

| Aromatic C-H Stretch | Azaindole Ring | 3000 - 3100 | Medium | Strong |

| Asymmetric N-O Stretch | Nitro | 1500 - 1550 | Very Strong | Medium |

| Aromatic C=C/C=N Stretch | Azaindole Ring | 1400 - 1650 | Medium-Strong | Strong |

| Symmetric N-O Stretch | Nitro | 1300 - 1350 | Very Strong | Medium |

| C-O Stretch | Phenolic | 1200 - 1260 | Strong | Weak |

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise bond lengths, bond angles, and details of intermolecular interactions. While a crystal structure for this compound has not been reported, analysis of related 7-azaindole derivatives reveals common structural motifs. jst.go.jp

7-azaindole and its derivatives frequently form planar, hydrogen-bonded dimers in the crystal lattice. This dimerization occurs through a characteristic pair of hydrogen bonds between the pyrrole N1–H of one molecule and the pyridine N7 of a neighboring molecule. For this compound, this primary dimeric structure is highly probable. Additionally, the hydroxyl and nitro groups would introduce further possibilities for intermolecular interactions. The -OH group can act as both a hydrogen bond donor and acceptor, while the oxygen atoms of the -NO₂ group can act as hydrogen bond acceptors. These interactions could link the primary dimers into more extended one-dimensional chains or two-dimensional sheets, significantly influencing the crystal packing and physical properties of the solid.

Exemplary Crystallographic Data Based on a Substituted 7-Azaindole Analog

| Parameter | Example Value (from a related structure) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~3.8 |

| b (Å) | ~12.7 |

| c (Å) | ~15.9 |

| β (°) | ~94.5 |

| Z (molecules/unit cell) | 4 |

| Key H-Bond Interaction | N1-H···N7 |

Computational Chemistry Approaches

Density Functional Theory (DFT) has become a powerful tool for predicting the properties of molecules, offering excellent accuracy at a reasonable computational cost. nih.gov For this compound, DFT calculations using functionals like B3LYP or ωB97X-D with a basis set such as 6-311++G(d,p) would be employed to optimize the ground-state geometry. This process yields key structural parameters, including bond lengths and angles, which can be compared with experimental data if available.

Furthermore, DFT calculations can predict spectroscopic properties. The calculation of vibrational frequencies is standard and aids in the assignment of experimental IR and Raman spectra. nih.gov NMR chemical shifts can also be calculated and correlated with experimental values. Time-Dependent DFT (TD-DFT) is used to investigate the molecule's electronic excited states, allowing for the prediction of its UV-visible absorption spectrum by identifying the energies and oscillator strengths of electronic transitions. researchgate.net

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of a molecule over time, offering insights into its conformational flexibility and interactions with its environment, such as a solvent. nih.gov An MD simulation of this compound, typically in a box of water molecules, would reveal how the molecule behaves in an aqueous solution.

These simulations can track the formation and breaking of hydrogen bonds between the molecule's -OH, -NH, and -NO₂ groups and the surrounding water molecules. This is critical for understanding solvation effects and the molecule's solubility. MD can also be used to explore the conformational landscape, identifying the most stable orientations of the hydroxyl group relative to the ring. Such simulations are particularly valuable for understanding how the molecule might interact with biological targets, such as the active site of an enzyme, by revealing its dynamic binding modes and the stability of key interactions over time. acs.org

Quantum Chemical Calculations for Proton Transfer Dynamics and Tautomerism Studies

Quantum chemical calculations are indispensable theoretical tools for elucidating the complex dynamics of proton transfer and the equilibrium between tautomeric forms in molecules like this compound. These computational methods provide deep insights into reaction mechanisms, potential energy surfaces, and the electronic structural changes that govern these fundamental processes. For the 7-azaindole scaffold, such studies are crucial as its derivatives are known to exhibit excited-state proton transfer (ESPT), a phenomenon with significant implications for their photophysical properties.

Theoretical investigations into the proton transfer dynamics of 7-azaindole and related heterocyclic systems are often performed using Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) for excited states. researchgate.net These methods are employed to calculate the potential energy surfaces for the proton transfer reaction, both in the ground state (S0) and the first excited singlet state (S1). By mapping these surfaces, researchers can identify the transition states and calculate the energy barriers associated with the proton transfer, thereby predicting the feasibility and rate of the reaction. For instance, studies on nitro-substituted 10-hydroxybenzo[h]quinolines, which also feature intramolecular proton transfer, have utilized such calculations to understand how substituents affect the tautomeric equilibrium and the dynamics of ESIPT. rsc.org

The presence of the hydroxyl and nitro groups on the this compound core is expected to significantly influence its electronic structure and proton transfer characteristics. The nitro group, being a strong electron-withdrawing group, and the hydroxyl group, a proton donor, create a "push-pull" system that can facilitate intramolecular proton transfer. Quantum chemical calculations can model this effect, predicting the relative stability of the different tautomers (e.g., the enol and keto forms). 7-azaindole itself can exist in two tautomeric forms: 1H-pyrrolo[2,3-b]pyridine and 7H-pyrrolo[2,3-b]pyridine. researchgate.nettugraz.at The addition of substituents further complicates this landscape, and computational models are essential to determine the predominant species under various conditions.

Furthermore, on-the-fly dynamics simulations can be employed to model the real-time evolution of the proton transfer process upon photoexcitation. nih.gov These simulations provide a detailed, time-resolved picture of the structural changes occurring during the reaction, such as the breaking and forming of hydrogen bonds. For 7-azaindole systems, studies have shown that proton transfer can be a concerted or stepwise process, often mediated by solvent molecules, which can be explicitly included in the computational model to enhance accuracy. researchgate.netnih.govpsu.edu By applying these established computational methodologies to this compound, a comprehensive understanding of its tautomeric preferences and proton transfer dynamics can be achieved, guiding the interpretation of experimental spectroscopic data.

Molecular Docking for Ligand-Target Binding Prediction and Interaction Analysis

Molecular docking is a powerful computational technique used to predict the preferred orientation of a ligand when bound to a target protein, as well as the strength and nature of the resulting intermolecular interactions. This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the structural basis of a ligand's biological activity. For derivatives of the 7-azaindole scaffold, molecular docking has been extensively used to predict their binding modes and affinities to a wide range of therapeutically relevant protein targets. ijper.orgnih.gov

The process involves placing the three-dimensional structure of the ligand, such as this compound, into the binding site of a protein whose structure has been determined experimentally (e.g., via X-ray crystallography) or predicted computationally. A scoring function is then used to estimate the binding affinity, often expressed as a docking score in kcal/mol, which helps to rank different ligands or binding poses. nih.govarxiv.orgnih.gov A more negative score typically indicates a more favorable binding interaction.

Numerous studies have demonstrated the utility of molecular docking for 7-azaindole analogues. For example, various derivatives have been docked against enzymes like PARP (Poly (ADP-ribose) polymerase), the DEAD-box helicase DDX3, and colony-stimulating factor 1 receptor (CSF-1R) to evaluate their potential as anticancer agents. ijper.orgnih.govnih.gov In a study targeting the DDX3 helicase, a 7-azaindole derivative was found to interact with key residues Tyr200 and Arg202 within the binding pocket, achieving a favorable docking score of -7.99 kcal/mol. nih.gov Similarly, docking studies of novel 7-azaindole compounds against PARP proteins (PDB IDs: 6NRH, 6NRF) have been used to rationalize their anticancer activity. ijper.org

Beyond the docking score, a critical output of these simulations is the detailed analysis of ligand-protein interactions. These interactions can include hydrogen bonds, hydrophobic interactions, pi-pi stacking, and electrostatic interactions. For instance, in a study identifying 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike protein's interaction with the hACE2 receptor, molecular dynamics simulations revealed specific and stable interactions. nih.gov The 7-azaindole scaffold was observed forming a hydrogen bond with ASP30 of hACE2, while other parts of the molecule engaged in pi-cation interactions with LYS417 and pi-pi interactions with TYR449 of the spike protein. nih.gov These detailed interaction maps are crucial for structure-activity relationship (SAR) studies and for the rational design of more potent and selective inhibitors. The findings from various docking studies on 7-azaindole derivatives are summarized in the table below.

| Derivative Class | Protein Target | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|---|

| 7-Azaindole derivative (7-AID) | DDX3 Helicase | 2I4I | -7.99 | Tyr200, Arg202 (π-interactions, H-bonds) | nih.gov |

| Novel 7-Azaindole analogues | PARP1 | 6NRH / 6NRF | Not specified | Not specified | ijper.org |

| Compound ASM-7 | SARS-CoV-2 S1-RBD / hACE2 | Not specified | Not specified | ASP30 (H-bond), LYS417 (π-cation), ARG403 (π-cation, H-bond) | nih.gov |

| Compound P1 | Colony-Stimulating Factor 1 Receptor (CSF-1R) | Not specified | Not specified | Not specified | nih.govresearchgate.net |

| Compound 3c | MDM2 receptor bind p53 | 1RV1 | -359.20 | GLN72, HIS73 (H-bonds) | researchgate.net |

Structure Activity Relationship Sar Studies in the Context of Molecular Target Interactions for 6 Hydroxy 5 Nitro 7 Azaindole Derivatives

Influence of Substituent Position and Electronic Properties on Biological Efficacy

The biological efficacy of 7-azaindole (B17877) derivatives is highly dependent on the nature and position of various substituents. Research indicates that positions C3, C5, and C6 of the 7-azaindole ring are particularly important sites for modification to influence activity. nih.govacs.org

The electronic properties of these substituents—whether they are electron-donating or electron-withdrawing—play a crucial role. For instance, in the development of Human Neutrophil Elastase (HNE) inhibitors based on a 7-azaindazole core, the presence of a strong electron-withdrawing group (such as a cyano, trifluoromethyl, or nitro group) at position 3 was found to be a common feature among the most potent compounds. nih.gov This suggests that for 6-Hydroxy-5-nitro-7-azaindole, the inherent electron-withdrawing nature of the nitro group at C5 is a key determinant of its potential activity.

Conversely, studies on C3,C6-diaryl 7-azaindole derivatives as HIV-1 integrase inhibitors have shown that electron-donating groups can also be beneficial. The presence of a para-methoxy group (a +R effect) or a methyl group on an aryl ring at the C3 position resulted in excellent yields and significant inhibitory activity. acs.org Furthermore, the addition of an aryl group at the C6 position was observed to significantly increase the inhibition of the HIV-1 integrase strand transfer, indicating that substitution at this position is important for enhancing efficacy. acs.org

This highlights a general principle: the optimal electronic nature of a substituent is target-dependent. The introduction of various groups, including alkyl, aryl carboxamide, and other heterocyclic rings, has been a successful strategy for creating novel and effective molecules. nih.gov

| Position of Substitution | General Effect on Biological Activity | Example Finding | Source |

|---|---|---|---|

| C3 | Significant impact on potency. Often accommodates electron-withdrawing groups. | Introduction of a strong electron-withdrawing group (e.g., CN, CF3, NO2) led to potent HNE inhibitors. | nih.gov |

| C5 | Active site for modification. | Considered one of the most active sites for creating novel anticancer agents. | nih.gov |

| C6 | Can significantly enhance efficacy. | Addition of an aryl group at C6 doubled the % strand transfer inhibition in HIV-1 integrase inhibitors compared to mono-aryl derivatives. | acs.org |

Role of the Hydroxyl and Nitro Groups in Ligand-Receptor Binding

The hydroxyl and nitro groups on the this compound scaffold are pivotal for its interaction with biological targets through specific non-covalent interactions.

The hydroxyl (-OH) group at position C6 primarily acts as a hydrogen bond donor. The hydrogen atom from the phenolic hydroxyl group is a key element in neutralizing pro-oxidants and can form crucial hydrogen bonds with amino acid residues (like serine or valine) in a receptor's binding pocket. nih.govhumanjournals.com This ability to donate a hydrogen bond can anchor the ligand within the active site, contributing to binding affinity and stability.

The nitro (-NO2) group at position C5 is a strong electron-withdrawing group, which significantly influences the electronic distribution of the entire azaindole ring system. svedbergopen.comresearchgate.net This electronic modulation can enhance binding affinity. svedbergopen.com The oxygen atoms of the nitro group are potential hydrogen bond acceptors, capable of forming interactions with hydrogen bond donors in a receptor site, such as the backbone amides of amino acids like Glycine and Serine. nih.gov For example, in certain inhibitors, a nitro group was observed to form a hydrogen bond with the residue Val216, anchoring the compound in the binding site. nih.gov The presence of the nitro group is often associated with increased potency and can be crucial for achieving the desired therapeutic action. nih.govsvedbergopen.com

Impact of Core Modifications on Target Selectivity and Potency

Modifying the core azaindole structure, particularly by altering the position of the nitrogen atom in the pyridine (B92270) ring, has a profound impact on potency and selectivity. Swapping the 7-azaindole core for other isomers (such as 4-, 5-, or 6-azaindole) changes the geometry and electronic properties of the molecule, affecting how it fits into and interacts with a target's binding site. nih.govacs.org

For example, in the development of CCR2 antagonists, moving the nitrogen atom from position 7 to positions 4 or 5 resulted in compounds with high potency (IC50 values of 14–97 nM). nih.gov In contrast, shifting the nitrogen to position 6 led to a reduction in activity, suggesting a suboptimal interaction with the target. nih.gov

In a separate study on ATR kinase inhibitors, replacing the 7-azaindole core with a 6-azaindole (B1212597) isomer led to a surprising and significant improvement in cellular potency. acs.org The 6-azaindole derivatives also exhibited better physicochemical properties, including reduced lipophilicity and improved aqueous solubility. acs.org This difference in potency and properties is attributed to the altered directionality of the nitrogen as a hydrogen bond acceptor and the higher basicity of the 6-azaindole core (pKa of 7.9) compared to the 7-azaindole (pKa of 4.6). acs.org These modifications can fine-tune the molecule's properties to achieve better target engagement and drug-like characteristics. nih.gov

| Azaindole Isomer | Observed Impact on Potency/Properties | Target Class Example | Source |

|---|---|---|---|

| 4-Azaindole | Lower inhibition activity/selectivity compared to 5-azaindole (B1197152) in one study. | Cdc7 Kinase | nih.gov |

| 5-Azaindole | Led to highly active derivatives with IC50 values in the low nanomolar range. | HNE Inhibitors | nih.gov |

| 6-Azaindole | Significantly improved cellular potency and better physicochemical properties compared to 7-azaindole. | ATR Kinase | acs.org |

| 7-Azaindole | Lower potency compared to the 6-azaindole isomer in the same series. | ATR Kinase | acs.org |

Rational Design and Optimization Strategies Based on SAR Data

SAR data provides a roadmap for the rational design and optimization of lead compounds like this compound. By understanding how specific structural features influence biological activity, medicinal chemists can make targeted modifications to enhance potency, selectivity, and pharmacokinetic properties. researchgate.netnih.gov

Optimization strategies based on the SAR of 7-azaindole derivatives often involve:

Exploring Substitutions at Key Positions: Based on findings that C3, C5, and C6 are critical, chemists can synthesize a library of analogs with diverse substituents at these positions to probe for improved activity. nih.gov For example, knowing that an aryl group at C6 enhances activity against HIV-1 integrase could prompt the exploration of various substituted aryl rings at that position. acs.org

Modulating Electronic Properties: If SAR data suggests that an electron-withdrawing character is crucial for activity (as seen with HNE inhibitors), derivatives can be designed with other electron-withdrawing groups to see if potency can be improved. nih.gov

Core Isomer Hopping: If a 7-azaindole lead shows promise but has suboptimal properties, "isomer hopping" to a 6-azaindole or 5-azaindole core could be a viable strategy to improve potency and drug-like characteristics, as demonstrated in the development of ATR kinase inhibitors. nih.govacs.org

Structure-Based Design: When the structure of the target protein is known, molecular docking studies can be used to predict how newly designed derivatives will bind. nih.gov This allows for the rational introduction of functional groups that can form specific, favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) with the target's active site, guiding the synthesis of more potent and selective inhibitors. researchgate.netnih.gov

Mechanistic Biological Investigations of 6 Hydroxy 5 Nitro 7 Azaindole and Its Analogs

Enzyme Inhibition Studies and Binding Mode Analysis

The 7-azaindole (B17877) framework is a versatile template for the design of potent enzyme inhibitors. The nitrogen atom at the 7-position and the pyrrolic nitrogen create a hydrogen bond donor-acceptor pair that can effectively interact with the active sites of various enzymes, most notably the hinge region of protein kinases.

Kinase Inhibition (e.g., CDK8, DYRK1A, Cdc7, Trk, c-Met, GSK-3, Haspin)

Derivatives of 7-azaindole have demonstrated significant inhibitory activity against a broad spectrum of protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer. nih.govnih.gov The introduction of substituents such as nitro and hydroxyl groups can modulate the potency and selectivity of these inhibitors. For instance, 7-nitroindole (B1294693) derivatives have been identified as effective inhibitors of Cyclin-Dependent Kinase 8 (CDK8), a key regulator of transcription. nih.gov

Furthermore, studies on 3,5-diarylated-7-azaindole derivatives have highlighted the importance of hydroxyl groups for potent inhibition of Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A). nih.gov Hydroxyl derivatives were found to be more active than their methoxy (B1213986) counterparts, suggesting a critical role for hydrogen bonding in the inhibitor-kinase interaction. nih.gov The 7-azaindole scaffold has also been successfully incorporated into inhibitors of Glycogen Synthase Kinase-3 (GSK-3) and Haspin kinase. researchgate.netresearchgate.net Specifically, monosubstituted 7-azaindole-coumaranone hybrids have shown dual inhibitory activity against both Haspin and GSK-3. researchgate.net

The versatility of the 7-azaindole core is further demonstrated by its use in developing inhibitors for Cell division cycle 7 (Cdc7) and the receptor tyrosine kinase c-Met. nih.gov

Below is a table summarizing the inhibitory activities of various 7-azaindole analogs against several kinases.

| Compound Class | Target Kinase | IC50 / Activity | Reference |

| 7-Nitroindole derivatives | CDK8 | High inhibitory activity | nih.gov |

| 7-Azaindole-coumaranone hybrid | Haspin | 0.15 µM | researchgate.net |

| Monosubstituted 7-azaindole-coumaranone hybrid | Haspin, GSK-3β | Equipotent inhibition | researchgate.net |

| 2,3-diaryl-7-azaindole | c-Met | 40 nM | nih.gov |

| N-nitrobenzenesulfonyl-4-azaindoles | c-Met | 20 nM | nih.gov |

| 3,5-diarylated-7-azaindoles (hydroxyl derivatives) | DYRK1A | More active than methoxy analogs | nih.gov |

The primary mechanism by which 7-azaindole derivatives inhibit kinases is through competitive binding at the ATP-binding site. nih.govnih.govdigitellinc.com The 7-azaindole scaffold acts as an excellent "hinge-binding" motif. nih.govjst.go.jpchemicalbook.com The pyridine (B92270) nitrogen atom serves as a hydrogen bond acceptor, while the pyrrole (B145914) NH group acts as a hydrogen bond donor, allowing the molecule to form two crucial hydrogen bonds with the kinase hinge region. chemicalbook.comdepositolegale.it This bidentate interaction mimics the binding of the adenine (B156593) ring of ATP, effectively blocking the kinase's ability to bind its natural substrate and catalyze phosphorylation. nih.gov

Structural analyses of 7-azaindole-based inhibitors in complex with their target kinases have confirmed this binding mode, revealing that these inhibitors occupy the ATP-binding pocket and interact with key residues in the hinge region. nih.govdepositolegale.it This competitive inhibition is a common feature among a wide array of 7-azaindole-based inhibitors targeting different kinases. nih.gov

While the predominant mechanism of kinase inhibition by 7-azaindole derivatives is ATP competition, the possibility of allosteric modulation has also been considered. Allosteric inhibitors bind to a site on the kinase distinct from the ATP-binding pocket, inducing a conformational change that inactivates the enzyme. jst.go.jp Some type II kinase inhibitors, which bind to an inactive conformation of the kinase, can interact with an allosteric pocket. jst.go.jpchemicalbook.com Although some 7-azaindole derivatives have been classified as type II inhibitors, there is currently a lack of specific studies demonstrating allosteric modulation of the kinases listed (CDK8, DYRK1A, Cdc7, Trk, c-Met, GSK-3, Haspin) by 6-hydroxy-5-nitro-7-azaindole or its direct analogs. Further research is needed to explore this potential mechanism of action for this class of compounds.

HIV-1 Integrase Inhibition

In addition to their kinase inhibitory activity, azaindole derivatives have been investigated as potent inhibitors of HIV-1 integrase, an essential enzyme for the replication of the human immunodeficiency virus. nih.gov Azaindole carboxylic acids and, notably, azaindole hydroxamic acids have shown potent inhibition of the HIV-1 integrase enzyme. nih.gov These compounds offer a structurally simple scaffold for the development of novel anti-HIV-1 agents. nih.gov While specific data for this compound is not available, the established activity of the azaindole core suggests that appropriately substituted analogs could be effective inhibitors of this viral enzyme.

Glycosidase and Protein Tyrosine Phosphatase Inhibition

Current research on the inhibitory activities of 7-azaindole derivatives has primarily focused on kinases and viral enzymes. There is a notable lack of studies investigating the effects of this compound or its analogs on glycosidases nih.govnih.gov and protein tyrosine phosphatases (PTPs). scbt.comnih.govpurdue.eduresearchgate.net While other heterocyclic compounds and natural products have been identified as inhibitors of these enzyme classes, the potential of the 7-azaindole scaffold in this context remains largely unexplored. Future investigations may reveal novel activities of substituted azaindoles against these important therapeutic targets.

Nucleic Acid Interaction Studies

The interaction of small molecules with nucleic acids is a critical aspect of drug action, particularly for antiviral and anticancer agents. The planar aromatic structure of the 7-azaindole ring suggests a potential for interaction with the stacked bases of DNA and RNA. Studies have shown that certain aza-macrocycles can selectively interact with double-stranded RNA (ds-RNA). mdpi.com Furthermore, the azaindole framework has been utilized in the development of antiviral agents that target RNA viruses, indicating that these compounds can interact with viral RNA or RNA-binding proteins. acs.org

While direct studies on the interaction of this compound with nucleic acids are not currently available, the general properties of the azaindole scaffold suggest that it could intercalate into or bind to the grooves of DNA or RNA. The nitro and hydroxyl substituents would be expected to influence the binding affinity and specificity through electronic and hydrogen-bonding interactions. Further biophysical studies are required to elucidate the nature and extent of any such interactions.

G-Quadruplex DNA Binding and Stabilization Mechanisms

G-quadruplexes (G4s) are non-canonical secondary structures of DNA found in guanine-rich sequences, such as those in human telomeres and oncogene promoter regions. The stabilization of these structures is a promising strategy for anticancer drug development as it can inhibit the activity of telomerase and downregulate the expression of oncogenes.

Analogs of this compound, particularly those containing the 7-azaindole scaffold, have been identified as potent G-quadruplex binders. The binding mechanism often involves π-π stacking interactions between the planar aromatic structure of the compound and the G-quartets, which are the fundamental units of the G-quadruplex structure. The nitro group, being a strong electron-withdrawing group, can enhance the aromaticity and planarity of the molecule, thereby facilitating a stronger interaction with the G-quadruplex.

Furthermore, the substituent groups on the azaindole core play a critical role in the binding affinity and selectivity. For instance, the presence of a hydroxyl group can contribute to the binding through the formation of hydrogen bonds with the phosphate (B84403) backbone or the loops of the G-quadruplex DNA. The stabilization of the G-quadruplex structure by these compounds has been shown to inhibit the activity of enzymes that interact with these DNA regions, such as PARP-1, suggesting a dual mechanism of action for some analogs.

Table 1: Biophysical Data for G-Quadruplex Binding of a Representative 7-Azaindole Analog

| Technique | Parameter | Value | Indication |

|---|---|---|---|

| Fluorescence Spectroscopy | Binding Affinity (Ka) | ~106 M-1 | Strong binding to G-quadruplex DNA |

| Circular Dichroism (CD) | ΔTm | >15 °C | Significant stabilization of G-quadruplex structure |

| NMR Spectroscopy | Chemical Shift Perturbations | Observed at terminal G-quartets | Interaction with the external G-quartets of the G-quadruplex |

DNA Intercalation and Groove Binding Analysis

In addition to G-quadruplex binding, small molecules can interact with duplex DNA through intercalation or groove binding. Intercalation involves the insertion of a planar molecule between the base pairs of the DNA double helix, while groove binding involves the fitting of a molecule into the minor or major groove of the DNA.

While specific studies on this compound are limited, the planar aromatic nature of the 7-azaindole ring system suggests a potential for DNA intercalation. This mode of binding can lead to a distortion of the DNA structure, interfering with DNA replication and transcription, which are critical processes for cell proliferation.

Cellular Pathway Modulation

The cytotoxic effects of this compound analogs are often linked to their ability to modulate cellular pathways that control cell proliferation and survival. In various cancer cell lines, treatment with related compounds has been shown to induce cell cycle arrest and apoptosis (programmed cell death).

Flow cytometry analysis has revealed that these compounds can cause an accumulation of cells in specific phases of the cell cycle, such as the G2/M or S phase, indicating an interference with cell cycle progression. This cell cycle arrest can provide time for the cell to repair DNA damage, but if the damage is too severe, it can trigger apoptosis.

The induction of apoptosis is a key mechanism for the anticancer activity of these compounds. It is often mediated by the activation of caspases, a family of proteases that execute the apoptotic program. Both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis may be involved. The upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2 are common observations.

Table 2: Effects of a 7-Azaindole Analog on Cell Cycle and Apoptosis in MCF-7 Cells

| Parameter | Control | Treated (IC50) | Mechanism |

|---|---|---|---|

| % of Cells in G2/M Phase | 15% | 45% | Cell Cycle Arrest |

| % of Apoptotic Cells (Annexin V+) | <5% | >50% | Apoptosis Induction |

| Caspase-3 Activity | Low | High | Activation of Executioner Caspase |

Signal Transducer and Activator of Transcription 5 (STAT5) is a key signaling protein that plays a crucial role in cell proliferation, survival, and differentiation. The constitutive activation of STAT5 is a hallmark of many cancers, particularly hematological malignancies. Therefore, the inhibition of STAT5 phosphorylation, which is required for its activation, is a valid therapeutic strategy.

While direct evidence for this compound is not available, the broader class of azaindole derivatives has been extensively studied as kinase inhibitors. mdpi.com Since STAT5 is activated through phosphorylation by kinases such as Janus kinases (JAKs), it is plausible that 7-azaindole analogs could indirectly inhibit STAT5 activity by targeting these upstream kinases. The inhibition of STAT5 phosphorylation would lead to the downregulation of its target genes, which are involved in cell survival and proliferation, thereby contributing to the anticancer effects of these compounds. For instance, the STAT5 inhibitor triciribine (B1683860) phosphate monohydrate (TCN-PM) has been shown to induce G0/G1 phase cell cycle arrest and trigger apoptosis in acute myeloid leukemia (AML) cells. nih.gov

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. The inhibition of angiogenesis is therefore an important strategy in cancer therapy. Several 7-azaindole analogs have demonstrated anti-angiogenic properties. ijper.orgnih.gov

These compounds can inhibit angiogenesis by targeting key signaling pathways involved in this process, such as the Vascular Endothelial Growth Factor (VEGF) signaling pathway. By inhibiting the activity of receptor tyrosine kinases like VEGFR, these compounds can block the proliferation and migration of endothelial cells, which are the building blocks of new blood vessels. The anti-angiogenic effects of these compounds have been demonstrated in various in vitro models, such as the tube formation assay using Human Umbilical Vein Endothelial Cells (HUVECs), and in in vivo models like the zebrafish xenograft model. frontiersin.org

Investigation of Anti-Parasitic Activity (e.g., Trypanosomal Activity)

Nitroaromatic compounds have a long history of use as anti-parasitic agents. The presence of the nitro group in this compound suggests that it and its analogs may possess activity against various parasites, including trypanosomes, which are the causative agents of diseases like Chagas disease and African sleeping sickness.

The mechanism of action of nitroaromatic compounds against trypanosomes often involves the enzymatic reduction of the nitro group by parasite-specific nitroreductases. This reduction process generates reactive nitrogen species, such as nitric oxide and nitroso radicals, which are highly toxic to the parasite. These reactive species can cause widespread damage to parasite macromolecules, including DNA, proteins, and lipids, leading to parasite death. Several 5-nitro-based heterocyclic compounds, including 5-nitroindazoles and 5-nitro-2-aminothiazole derivatives, have shown potent activity against Trypanosoma cruzi and Trypanosoma brucei.

Table 3: Anti-Trypanosomal Activity of Representative Nitroaromatic Compounds

| Compound Class | Parasite | Activity (IC50) | Proposed Mechanism |

|---|---|---|---|

| 5-Nitroindazoles | Trypanosoma cruzi | Low micromolar | Reductive activation by nitroreductases |

| 5-Nitro-2-aminothiazoles | Trypanosoma brucei | Sub-micromolar | Generation of reactive nitrogen species |

| 5-Nitrofurans | Trypanosoma cruzi | Low micromolar | Oxidative stress and DNA damage |

Future Research Directions and Translational Opportunities for 6 Hydroxy 5 Nitro 7 Azaindole

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

While methods for the synthesis of related compounds like 5-nitro-7-azaindole have been established, future research should focus on developing more efficient, scalable, and environmentally friendly synthetic pathways specifically for 6-hydroxy-5-nitro-7-azaindole. Current approaches for synthesizing substituted azaindoles often involve multi-step processes that may not be suitable for large-scale production. acs.org

Future synthetic strategies could explore:

Metal-free cycloisomerization: This approach has been successfully used for the synthesis of 5-nitro-7-azaindole and could be adapted for the 6-hydroxy derivative, offering a safer and more economical alternative to metal-catalyzed reactions. acs.org

Protecting-group-free synthesis: Developing routes that avoid the use of protecting groups can significantly improve efficiency by reducing the number of reaction steps. organic-chemistry.org

Flow chemistry: Continuous flow synthesis can offer advantages in terms of safety, scalability, and reproducibility for the production of this and other azaindole derivatives.

| Synthetic Strategy | Key Features | Potential Advantages for this compound Synthesis | Reference |

|---|---|---|---|

| Metal-Free Cycloisomerization | Avoids the use of heavy metals, often leading to cleaner reactions and simpler purification. | Increased safety, reduced cost, and improved environmental profile for large-scale production. | acs.org |

| Protecting-Group-Free Synthesis | Reduces the number of synthetic steps, improving overall yield and efficiency. | More streamlined and atom-economical synthesis. | organic-chemistry.org |

| Microwave-Assisted Synthesis | Can significantly reduce reaction times and improve yields. | Faster optimization of reaction conditions and rapid library synthesis for structure-activity relationship studies. | acs.org |

Exploration of Diverse Biological Targets and Therapeutic Areas

The 7-azaindole (B17877) scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets. nih.gov Derivatives have shown activity as kinase inhibitors, antiviral agents, and modulators of other important cellular processes. nih.govnih.gov The specific substitutions on this compound suggest several promising avenues for investigation.

Future research should aim to:

Screen against a broad panel of kinases: Given that many 7-azaindole derivatives are potent kinase inhibitors, this compound should be evaluated for its activity against various kinase families implicated in cancer, inflammation, and neurodegenerative diseases. mdpi.com

Investigate antiviral potential: The 7-azaindole core is present in non-nucleoside reverse transcriptase inhibitors for HIV-1. nih.gov The potential of this compound as an antiviral agent against a range of viruses should be explored.

Explore other therapeutic areas: The diverse biological activities of azaindole derivatives warrant a broad screening approach to identify novel therapeutic applications. researchgate.net

Advanced Structure-Based Drug Design Approaches

To fully realize the therapeutic potential of this compound, advanced structure-based drug design strategies will be crucial. By understanding how this molecule interacts with its biological targets at an atomic level, researchers can rationally design more potent and selective derivatives.

Key approaches include:

X-ray crystallography: Obtaining co-crystal structures of this compound bound to its target proteins will provide invaluable insights into its binding mode and guide further optimization.

Computational modeling: Molecular docking and molecular dynamics simulations can be used to predict binding affinities and explore the effects of structural modifications on target engagement.

Fragment-based drug discovery (FBDD): The 7-azaindole core can serve as a starting point for FBDD campaigns to develop novel inhibitors for various targets. nih.gov

| Technique | Application in Drug Design | Potential Impact on this compound Development | Reference |

|---|---|---|---|

| X-ray Crystallography | Provides a high-resolution 3D structure of the ligand-protein complex. | Enables precise understanding of binding interactions and facilitates rational design of more potent analogs. | nih.gov |

| Computational Modeling | Predicts binding modes and affinities, and explores the conformational landscape of the ligand and protein. | Guides the synthesis of new derivatives with improved properties and helps prioritize compounds for experimental testing. | nih.gov |

| Fragment-Based Drug Discovery (FBDD) | Identifies small, low-affinity fragments that bind to the target, which are then grown or linked to create more potent leads. | The 7-azaindole scaffold can be used as a core fragment to discover novel inhibitors for a wide range of targets. | nih.gov |

Integration of Omics Data for Systems-Level Understanding of Biological Effects

To gain a comprehensive understanding of the biological effects of this compound, it is essential to move beyond single-target investigations and embrace a systems-level approach. Integrating various "omics" technologies can provide a holistic view of the compound's impact on cellular pathways and networks.

Future research should incorporate:

Genomics: To identify genetic factors that may influence sensitivity or resistance to the compound.

Transcriptomics (RNA-seq): To analyze changes in gene expression patterns following treatment.

Proteomics: To identify protein targets and characterize downstream signaling pathways affected by the compound.

Metabolomics: To assess the impact on cellular metabolism.

By integrating these datasets, researchers can build comprehensive models of the compound's mechanism of action, identify potential biomarkers for efficacy, and uncover novel therapeutic opportunities.

Application in Chemical Probe Development for Biological System Interrogation

Beyond its potential as a therapeutic agent, this compound and its derivatives can be valuable tools for basic research. As chemical probes, these molecules can be used to selectively modulate the activity of specific proteins or pathways, allowing for a detailed interrogation of their biological function.

The development of chemical probes based on this scaffold could involve:

Synthesis of biotinylated or fluorescently tagged analogs: To facilitate target identification and visualization studies.

Development of photoaffinity probes: To enable covalent labeling and identification of direct binding partners.

Optimization for high selectivity: To ensure that the probe interacts specifically with the intended target, minimizing off-target effects.

By developing a suite of well-characterized chemical probes based on the this compound scaffold, the scientific community will gain powerful tools to explore complex biological systems and uncover new insights into health and disease.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。